![molecular formula C11H16ClNO2 B6156339 methyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride CAS No. 1245606-66-9](/img/structure/B6156339.png)
methyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. It’s difficult to provide a detailed analysis without specific information .Scientific Research Applications
- Drug Development : Researchers explore its potential as a precursor for designing novel pharmaceuticals, especially in the context of central nervous system disorders or pain management .
Organic Synthesis and Medicinal Chemistry
Agrochemicals and Pesticides
Mechanism of Action
Target of Action
It has been identified as a preferred enantiomeric form for the construction of novel β-amino acid derivatives as inhibitors of cathepsin .
Mode of Action
It’s known that β-amino acid derivatives can interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or hydrogen bonds with key amino acids in the target protein .
Biochemical Pathways
Given its potential role as a cathepsin inhibitor, it may be involved in pathways related to protein degradation and turnover .
Result of Action
As a potential cathepsin inhibitor, it could prevent the breakdown of proteins within cells, potentially affecting a variety of cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKCKSYKCXPGO-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride |
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